cis-2-Amino-4-cyclohexene-1-carboxamide cis-2-Amino-4-cyclohexene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 111302-96-6
VCID: VC20876740
InChI: InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6+/m1/s1
SMILES: C1C=CCC(C1C(=O)N)N
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

cis-2-Amino-4-cyclohexene-1-carboxamide

CAS No.: 111302-96-6

Cat. No.: VC20876740

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Amino-4-cyclohexene-1-carboxamide - 111302-96-6

Specification

CAS No. 111302-96-6
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name (1R,6S)-6-aminocyclohex-3-ene-1-carboxamide
Standard InChI InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6+/m1/s1
Standard InChI Key JXMUPIBGRUPBHN-RITPCOANSA-N
Isomeric SMILES C1C=CC[C@@H]([C@@H]1C(=O)N)N
SMILES C1C=CCC(C1C(=O)N)N
Canonical SMILES C1C=CCC(C1C(=O)N)N

Introduction

Chemical Identity and Properties

cis-2-Amino-4-cyclohexene-1-carboxamide is a cyclohexene derivative with specific functional groups positioned in a cis configuration. The compound contains a cyclohexene ring with an amino group and a carboxamide group attached, contributing to its distinctive chemical behavior and potential biological interactions . The presence of these functional groups gives the molecule its characteristic reactivity profile and physical properties.

Basic Chemical Information

The compound's essential chemical information is summarized in the following table:

PropertyValue
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
IUPAC Name(1R,6S)-6-aminocyclohex-3-ene-1-carboxamide
CAS Number111302-96-6
Physical StateNot specified in available data
XLogP3-AA-0.1
Hydrogen Bond Donor Count2
Rotatable Bond Count1

The compound features a molecular formula of C7H12N2O with a molecular weight of 140.18 g/mol . Its IUPAC name, (1R,6S)-6-aminocyclohex-3-ene-1-carboxamide, provides specific information about its stereochemistry, indicating the R configuration at position 1 and S configuration at position 6 . The CAS number assigned to this compound is 111302-96-6, which serves as its unique identifier in chemical databases.

Structural Characteristics

The structural features of cis-2-Amino-4-cyclohexene-1-carboxamide are defined by its cyclohexene backbone with specific functional group attachments. The compound contains a double bond within the cyclohexene ring and two important functional groups: an amino group (-NH2) and a carboxamide group (-CONH2) . These functional groups are positioned in a cis configuration relative to each other, which significantly influences the compound's three-dimensional structure and potential interactions with biological systems.

The stereochemistry of the compound is well-defined with specific configurations at stereocenters. The compound's structure can be represented through various notations:

  • InChI: InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6+/m1/s1

  • InChIKey: JXMUPIBGRUPBHN-RITPCOANSA-N

  • Canonical SMILES: C1C=CCC(C1C(=O)N)N

  • Isomeric SMILES: C1C=CCC@@HN

The presence of both amino and carboxamide groups provides potential for hydrogen bonding interactions, with the compound having two hydrogen bond donor sites . Additionally, the compound possesses one rotatable bond, which contributes to its conformational flexibility .

Physical and Chemical Properties

The physical and chemical properties of cis-2-Amino-4-cyclohexene-1-carboxamide are determined by its molecular structure and functional groups. Understanding these properties is essential for predicting the compound's behavior in various chemical reactions and biological systems.

Solubility and Partition Coefficient

The compound has a calculated XLogP3-AA value of -0.1, which suggests a slightly hydrophilic nature . This property indicates that the compound may have reasonable solubility in aqueous solutions, which could be advantageous for biological applications. The slightly negative partition coefficient value reflects the influence of the polar amino and carboxamide groups, which enhance the compound's interactions with water molecules.

Functional Group Reactivity

The amino group in cis-2-Amino-4-cyclohexene-1-carboxamide serves as a nucleophile and can participate in various chemical reactions, including acylation, alkylation, and condensation reactions. This functional group can also be involved in hydrogen bonding as a donor. The carboxamide group can act as both a hydrogen bond donor and acceptor, contributing to the compound's potential for intermolecular interactions . The double bond in the cyclohexene ring represents a site for potential addition reactions, which could be utilized for chemical modifications of the compound.

Stereochemical Considerations

The cis configuration of the amino and carboxamide groups is a critical aspect of this compound's structure. This stereochemical arrangement influences the spatial orientation of the functional groups and consequently affects the compound's molecular recognition properties and potential interactions with biological targets. The specific stereochemistry is denoted in the IUPAC name as (1R,6S), indicating the precise three-dimensional arrangement of these groups .

Structure-Activity Relationships

Understanding the relationship between the structure of cis-2-Amino-4-cyclohexene-1-carboxamide and its potential biological activities requires consideration of its key structural features and comparison with related compounds.

Key Structural Features

Several structural features of cis-2-Amino-4-cyclohexene-1-carboxamide may contribute to its potential biological activities:

Comparison with Related Compounds

Related compounds, such as cis-2-amino cyclohexanecarboxylic acid derivatives and protected variants like (±)-cis-2-(Boc-amino)-3-cyclohexene-1-carboxylic acid, share structural similarities with cis-2-Amino-4-cyclohexene-1-carboxamide . These related compounds have applications in peptide synthesis and potentially in pharmaceutical development, suggesting similar applications might be feasible for cis-2-Amino-4-cyclohexene-1-carboxamide.

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